N-(3-bromopyridin-4-yl)acetamide
Overview
Description
“N-(3-bromopyridin-4-yl)acetamide” is a synthetic chemical compound with the molecular formula C7H7BrN2O . It is known for its potential use in scientific research.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a study describes the synthesis of a series of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Scientific Research Applications
N-(3-bromopyridin-4-yl)acetamide has been used in the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity. Compounds synthesized from acetamide derivatives demonstrated high activity against various strains (Fahim & Ismael, 2019).
This compound is involved in rearrangement reactions with acyl chlorides and triethylamine, yielding pyridin-4-yl α-substituted acetamide products. This rearrangement is a result of nucleophilic aromatic substitution, suggesting a formal two-carbon insertion (Getlik et al., 2013).
In the search for antiallergic agents, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized using aminopyridine and acetamide derivatives. These compounds demonstrated potent antiallergic activity in various assays (Menciu et al., 1999).
N-(6-Bromo-4-oxochroman-3-yl)acetamide, a related compound, has been studied for its potential in producing β-adrenergic blocking agents. Its derivatives demonstrated interesting chemical properties and potential medicinal applications (Lap & Williams, 1976).
N-(5-Aminopyridin-2-yl)acetamide has been analyzed for its antidiabetic activity. Molecular docking analysis suggested that it could act as a good inhibitor against diabetic nephropathy (Asath et al., 2016).
Safety And Hazards
properties
IUPAC Name |
N-(3-bromopyridin-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBYEXIVJEZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449268 | |
Record name | N-(3-bromopyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromopyridin-4-yl)acetamide | |
CAS RN |
13535-03-0 | |
Record name | N-(3-bromopyridin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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